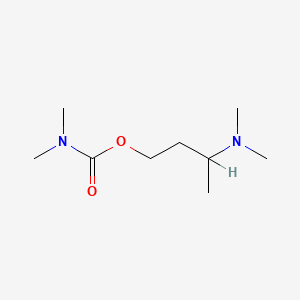![molecular formula C19H22N4O2S B1663225 7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione CAS No. 1164540-96-8](/img/structure/B1663225.png)
7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
説明
“7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione” is a chemical compound with the molecular formula C19H22N4O2S . It has an average mass of 370.470 Da and a mono-isotopic mass of 370.14635 Da . This compound is also known as a type of oxopurine .
Molecular Structure Analysis
The molecular structure of this compound includes a purine ring system, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The compound also contains a but-2-enyl group, a methyl group, and a phenylpropylsulfanyl group attached to the purine ring .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . Its molar refractivity is 105.6±0.5 cm³ . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . The compound also has 7 freely rotating bonds . Its polar surface area is 93 Ų, and its molar volume is 291.2±7.0 cm³ .科学的研究の応用
Synthesis and Chemical Properties
- The compound is part of the purine-2,6-dione family, known for its diverse synthesis methods and chemical properties. A study demonstrated the synthesis of similar compounds, highlighting the potential for chemical diversification and the exploration of new properties and applications (Simo, Rybár, & Alföldi, 1998).
Potential in Cancer Research
- Research on purine-dione derivatives has shown promising results in anticancer activity. Some compounds within this family were synthesized and exhibited good to excellent inhibition activity against human breast cancer cell lines, suggesting a potential role in cancer treatment (Hayallah, 2017).
Psychotropic Activity
- Studies on purine-2,6-dione derivatives revealed their affinity for certain serotonin receptors and potential psychotropic activity. This suggests possible applications in the treatment of mental health disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).
Synthesis Techniques
- Innovative synthesis techniques using protective groups have been developed for purine-2,6-diones, enabling the creation of compounds with specific properties and potential therapeutic applications (Khaliullin & Shabalina, 2020).
Structural and Vibrational Analysis
- The structure and vibrational characteristics of purine derivatives, including those with methyl substitutions, have been analyzed, providing insights into their molecular properties and interactions (Gobre, Pinjari, & Gejji, 2010).
Cardiovascular and Anti-Inflammatory Potential
- Some purine-2,6-dione derivatives have been explored for their cardiovascular and anti-inflammatory activities, indicating potential therapeutic uses in these areas (Kaminski et al., 1989).
特性
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-3-4-12-23-15-16(22(2)18(25)21-17(15)24)20-19(23)26-13-8-11-14-9-6-5-7-10-14/h3-7,9-10H,8,11-13H2,1-2H3,(H,21,24,25)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHRGGHCCMMDND-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine](/img/structure/B1663142.png)

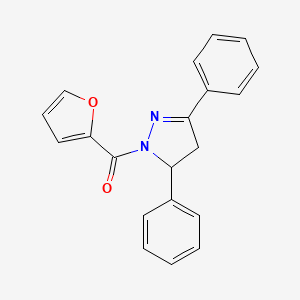

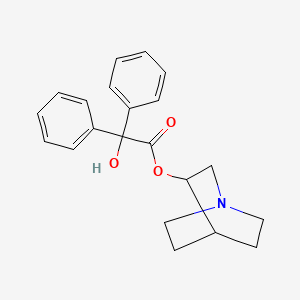


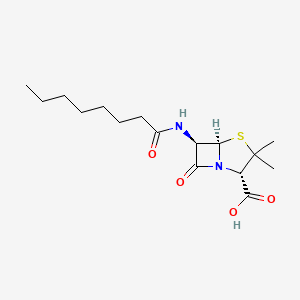
![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
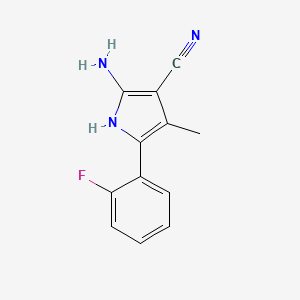
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
